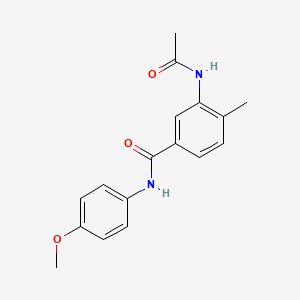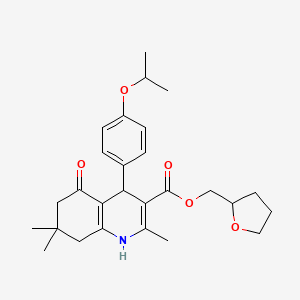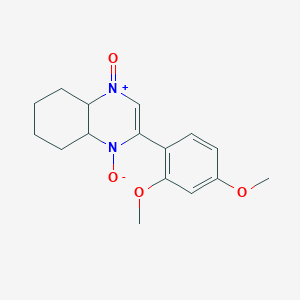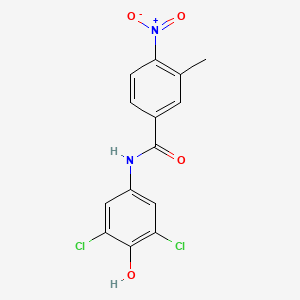![molecular formula C16H17N3O3S B4164488 N-[5-nitro-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4164488.png)
N-[5-nitro-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide
説明
N-[5-nitro-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide, commonly known as NPTT, is a synthetic compound that belongs to the class of nitroaromatic compounds. It has been extensively studied for its potential use in treating various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of NPTT is still not fully understood. However, it is believed that NPTT exerts its effects by interacting with various cellular targets, including DNA, RNA, and proteins. NPTT has been shown to induce DNA damage, inhibit DNA synthesis, and disrupt RNA synthesis. It has also been shown to inhibit the activity of various enzymes, including topoisomerase and histone deacetylase.
Biochemical and Physiological Effects:
NPTT has been shown to have various biochemical and physiological effects. In cancer research, NPTT has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In infectious disease research, NPTT has been shown to disrupt the cell membranes of bacteria and viruses, leading to their death.
実験室実験の利点と制限
One advantage of using NPTT in lab experiments is its high potency and selectivity. NPTT has been shown to have a low toxicity profile and a high therapeutic index, making it a promising candidate for drug development. However, one limitation of using NPTT in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for NPTT research. One direction is to further elucidate the mechanism of action of NPTT. Another direction is to optimize the synthesis method of NPTT to improve its solubility and pharmacokinetic properties. Additionally, NPTT can be further studied for its potential use in treating other diseases, such as neurological disorders and autoimmune diseases. Finally, NPTT can be used as a lead compound for drug development, and its derivatives can be synthesized and tested for their efficacy and safety.
科学的研究の応用
NPTT has been extensively studied for its potential use in treating various diseases, including cancer and infectious diseases. In cancer research, NPTT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious disease research, NPTT has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
特性
IUPAC Name |
N-(5-nitro-2-piperidin-1-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(15-5-4-10-23-15)17-13-11-12(19(21)22)6-7-14(13)18-8-2-1-3-9-18/h4-7,10-11H,1-3,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRWAIMWZGEZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(4-propionylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4164426.png)


![N-[1-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4164456.png)
![4-methoxy-N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4164461.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B4164466.png)
![1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4164472.png)
![ethyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164480.png)

![4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4164500.png)
![3-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4164512.png)
![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B4164516.png)